molecular formula C9H12N2O B13601814 3-(4-Methylpyridin-3-yl)azetidin-3-ol

3-(4-Methylpyridin-3-yl)azetidin-3-ol

Cat. No.: B13601814
M. Wt: 164.20 g/mol
InChI Key: LCSVLVWJRIXSJC-UHFFFAOYSA-N
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Description

3-(4-Methylpyridin-3-yl)azetidin-3-ol is a heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with three carbons and one nitrogen) substituted at position 3 with a hydroxyl group and a 4-methylpyridin-3-yl moiety. This structure combines the rigidity of the azetidine ring with the aromatic and hydrogen-bonding capabilities of the pyridine group, making it a promising scaffold in medicinal chemistry for targeting enzymes or receptors requiring dual polar and hydrophobic interactions .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-(4-methylpyridin-3-yl)azetidin-3-ol

InChI

InChI=1S/C9H12N2O/c1-7-2-3-10-4-8(7)9(12)5-11-6-9/h2-4,11-12H,5-6H2,1H3

InChI Key

LCSVLVWJRIXSJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2(CNC2)O

Origin of Product

United States

Preparation Methods

Synthesis from N-tert-butyl-azetidin-3-ol Derivatives

A patent detailed the synthesis of azetidine derivatives starting from N-tert-butyl-azetidin-3-ol, which can be adapted for 3-(4-Methylpyridin-3-yl)azetidin-3-ol by subsequent functionalization steps:

  • Step 1: Protection of azetidin-3-ol with tert-butyl group to afford N-tert-butyl-azetidin-3-ol.

  • Step 2: Reaction with trimethylsilyl reagents and acid treatment to form silyl ether intermediates.

  • Step 3: Mesylation of the hydroxyl group followed by substitution with appropriate amines or pyridine derivatives under basic conditions.

  • Step 4: Hydrogenation or catalytic deprotection to remove protecting groups and yield the target azetidin-3-ol derivative.

This sequence involves controlled temperature (e.g., -10°C to room temperature), use of organic solvents like methylene chloride, and bases such as triethylamine. The reaction times range from several hours to days depending on the step, and yields vary, with some steps achieving up to 64% isolated yield of intermediates.

Staudinger Reaction for Azetidin-2-one Derivatives and Adaptation

Although the Staudinger reaction primarily synthesizes azetidin-2-ones (β-lactams), modifications allow access to azetidin-3-ol derivatives:

  • Ketene and imine cycloaddition forms the azetidinone ring.

  • Subsequent reduction or hydrolysis steps convert the carbonyl group at position 2 to a hydroxyl at position 3, generating azetidin-3-ol.

This method is versatile and allows incorporation of diverse substituents on the nitrogen and carbon atoms of the azetidine ring.

Condensation and Cyclization from Hydrazide Precursors

Research on related azetidinone compounds bearing substituted phenyl rings demonstrates:

  • Preparation of hydrazides from methyl esters (e.g., methyl 3,4,5-trimethoxybenzoate) via hydrazine hydrate treatment.

  • Condensation of hydrazides with aldehydes to form hydrazones.

  • Cyclization with acyl chlorides in the presence of bases (e.g., triethylamine) to afford substituted azetidinone rings.

Though this method focuses on azetidinones, it provides a framework for synthesizing azetidin-3-ol derivatives by modifying the cyclization and reduction steps to yield hydroxyl substitution at the 3-position.

  • Data Table: Summary of Key Reaction Conditions and Yields
Step/Method Reagents/Conditions Temperature Time Yield (%) Notes
N-tert-butyl-azetidin-3-ol silylation N-t-butyl-O-trimethylsilylazetidine, HCl, NaOH, K2CO3 Room temperature 1 hour 64 Formation of silyl ether intermediate
Mesylation and substitution Methanesulfonyl chloride, triethylamine, amines 55-60°C 12 hours Not specified Mesylate intermediate formation and substitution
Catalytic hydrogenation Pd hydroxide on carbon, H2 gas, methanol 40-60°C, 40 psi H2 48-110 hours Not specified Deprotection and reduction steps
Hydrazide formation Hydrazine hydrate, 1,4-dioxane 100°C 24 hours 65 From methyl esters
Hydrazone condensation Aldehyde, ethanol, conc. HCl 85°C 3-4 hours 68 Formation of hydrazone intermediates
Cyclization to azetidinone 2-(4-chlorophenoxy)acetyl chloride, triethylamine Room temperature Not specified Not specified Cyclization step
  • The synthetic routes involving protected azetidin-3-ol intermediates and subsequent substitution reactions provide moderate to good yields and allow selective functionalization of the azetidine ring.

  • The Staudinger reaction and hydrazide condensation methods, while primarily targeting azetidinones, offer adaptable frameworks for synthesizing azetidin-3-ol analogs by adjusting reduction and hydrolysis steps.

  • Reaction monitoring by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) ensures the purity and structural confirmation of intermediates and final products.

  • Catalytic hydrogenation under controlled pressure and temperature is critical for deprotection and reduction steps, impacting the yield and purity of the target azetidin-3-ol compound.

The preparation of this compound involves multi-step synthetic strategies combining protection, substitution, cyclization, and reduction techniques. The most authoritative methods derive from patented synthetic protocols using protected azetidin-3-ol intermediates and from classical β-lactam synthesis adapted for azetidin-3-ol derivatives. Reaction conditions such as temperature control, choice of solvents, and catalysts significantly affect yield and product purity. Analytical techniques are essential for validating each step. This comprehensive understanding facilitates the targeted synthesis of this compound for further pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpyridin-3-yl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the pyridine ring would yield a piperidine derivative.

Scientific Research Applications

3-(4-Methylpyridin-3-yl)azetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylpyridin-3-yl)azetidin-3-ol involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-(4-Methylpyridin-3-yl)azetidin-3-ol 4-Methylpyridin-3-yl C₉H₁₂N₂O 164.2 (calculated) Hypothetical scaffold with aromatic and polar motifs; potential kinase inhibitor. -
3-(4-Bromophenyl)azetidin-3-ol hydrochloride 4-Bromophenyl C₉H₁₁BrClNO 264.54 Versatile small-molecule scaffold; lab use only. Hydrochloride salt enhances solubility.
3-[(3,5-Dimethoxypyridin-4-yl)methyl]azetidin-3-ol 3,5-Dimethoxypyridin-4-ylmethyl C₁₁H₁₆N₂O₃ 224.26 Methoxy groups improve lipophilicity; potential CNS drug candidate.
3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol 2,6-Difluoro-4-methylphenyl C₁₀H₁₁F₂NO 199.2 Fluorine atoms enhance metabolic stability; antimicrobial applications.

Structural and Electronic Differences

  • Substituent Effects: The 4-methylpyridin-3-yl group in the target compound provides a hydrogen-bond acceptor (pyridine nitrogen) and a hydrophobic methyl group, balancing polarity and lipophilicity. The 3,5-dimethoxypyridin-4-ylmethyl group in adds electron-donating methoxy groups, which may increase solubility and π-stacking interactions. The 2,6-difluoro-4-methylphenyl substituent in combines fluorine's electronegativity with methyl's hydrophobicity, improving membrane permeability.

Q & A

Basic: What are effective synthetic routes for 3-(4-Methylpyridin-3-yl)azetidin-3-ol?

Methodological Answer:
Synthesis typically involves multi-step protocols, such as:

  • Cyclization : Reacting substituted pyridine precursors (e.g., 4-methylpyridine derivatives) with epichlorohydrin or azetidine-forming reagents under basic conditions (e.g., sodium hydride in DMF) .
  • Functionalization : Introducing the hydroxyl group via nucleophilic substitution or oxidation-reduction sequences. For example, hydroxylation at the azetidine C3 position can be achieved using borane-THF complexes followed by acidic workup .
  • Optimization : Reaction temperatures (60–80°C) and solvent polarity (e.g., dioxane, ethanol) are critical for yield and purity. Thin-layer chromatography (TLC) is recommended for real-time monitoring .

Basic: How can researchers characterize the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves the azetidine ring conformation and substituent positions. For example, the hydroxyl proton appears as a broad singlet (~δ 4.5–5.5 ppm), while pyridinyl protons show splitting patterns .
  • X-ray Crystallography : Determines absolute stereochemistry and hydrogen-bonding networks. Crystals are often grown via slow evaporation in polar solvents (e.g., methanol/water mixtures) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₉H₁₂N₂O) and detects fragmentation patterns indicative of the azetidine ring .

Basic: What purification strategies are recommended for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane → methanol/dichloromethane) to separate polar by-products .
  • Recrystallization : Ethanol/water mixtures enhance purity by exploiting solubility differences between the target compound and unreacted precursors .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) resolve enantiomers or diastereomers if chiral centers are present .

Advanced: How can enantiomers of this compound be resolved for pharmacological studies?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based) with hexane/isopropanol mobile phases. Enantiomeric excess (ee) is quantified via polarimetry or circular dichroism .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and exploit differential crystallization .
  • Enzymatic Resolution : Lipases or esterases selectively modify one enantiomer, enabling kinetic separation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified pyridinyl (e.g., halogenation at C4) or azetidine (e.g., methyl/fluoro groups) moieties. Biological testing (e.g., enzyme inhibition assays) identifies critical pharmacophores .
  • Bioisosteric Replacement : Replace the hydroxyl group with bioisosteres (e.g., fluorine, methoxy) to assess hydrogen-bonding requirements .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., kinases, GPCRs). Validate predictions with mutagenesis studies .

Advanced: How can in silico modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate logP (hydrophobicity), BBB permeability, and CYP450 interactions. For example, the hydroxyl group may reduce logP, improving solubility but limiting CNS penetration .
  • Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., 50-ns MD runs in GROMACS) to assess residence time and conformational flexibility .
  • QSAR Modeling : Build regression models using descriptors (e.g., topological polar surface area, H-bond donors) to correlate structure with bioavailability .

Advanced: How to address contradictory data in biological assays (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), buffer pH, and incubation times. Contradictions may arise from differences in protein expression levels .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP accumulation for GPCR targets) .
  • Batch Analysis : Check compound purity (HPLC) and stability (LC-MS) across labs. Degradation products (e.g., oxidized azetidine) may skew results .

Advanced: What strategies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS; the azetidine ring may hydrolyze in acidic conditions .
  • Thermal Analysis : TGA (thermogravimetric analysis) determines decomposition temperatures. DSC (differential scanning calorimetry) identifies polymorphic transitions affecting shelf life .
  • Light Exposure Tests : UV-vis spectroscopy tracks photodegradation. Use amber vials if the compound is light-sensitive .

Advanced: How to investigate interactions between this compound and target enzymes?

Methodological Answer:

  • Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to quantify binding affinity (Kd) and competitive inhibition .
  • Kinetic Studies : Measure kcat/Km changes via stopped-flow spectroscopy to determine inhibition mechanism (competitive vs. allosteric) .
  • X-ray Co-crystallization : Resolve enzyme-ligand complexes to identify binding pockets and guide structure-based optimization .

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